T863 - 701232-20-4

T863

Catalog Number: EVT-283074
CAS Number: 701232-20-4
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

T863 is a small molecule inhibitor that specifically targets DGAT1, an enzyme crucial for the final step in triglyceride biosynthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] DGAT1 catalyzes the transfer of an acyl group from acyl-CoA to diacylglycerol, forming triacylglycerol, a major component of lipid droplets. [, , , , ]

In scientific research, T863 serves as a valuable tool to study the role of DGAT1 in various biological processes, particularly lipid metabolism, energy homeostasis, and cellular signaling. [, , , , , , , , , , , , , , , , , , , , , , ] It has been extensively used in both in vitro and in vivo experiments to explore the impact of DGAT1 inhibition on lipid accumulation, metabolic disorders, and infectious diseases. [, , , , , , , , , , , , , , , , , , , , , , ]

PF-04620110

  • Compound Description: PF-04620110 (2-{(1r,4r)-4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexyl}acetic acid) is a potent and selective DGAT-1 inhibitor. [] Studies have shown its effectiveness in reducing plasma triglyceride levels in rodents. []

A-922500

  • Compound Description: A-922500 is a potent and selective small-molecule inhibitor of DGAT-1. [] Oral administration of A-922500 has been shown to significantly reduce serum triglyceride levels in both genetic and diet-induced animal models of hypertriglyceridemia. []
  • Relevance: A-922500 shares a similar mechanism of action with T863, both being small-molecule inhibitors targeting DGAT-1 to lower serum triglyceride levels. [, ] The similar biological activity suggests structural similarities between the two compounds, although specific details about A-922500's structure are not provided in the given context.

Pradigastat

  • Compound Description: Pradigastat is a potent DGAT-1 inhibitor that has been clinically studied for its ability to lower triglycerides and HgbA1c levels in patients. [] Despite demonstrating potent antiviral effects against Hepatitis C virus in vitro, pradigastat did not exhibit significant antiviral activity in patients. []
  • Relevance: Pradigastat, like T863, is a DGAT-1 inhibitor with a demonstrated ability to lower triglycerides. [] Both compounds suggest the therapeutic potential of targeting DGAT-1 for metabolic disorders. While the provided information doesn't specify structural similarities, their shared target and similar effects on triglyceride levels suggest they might belong to related chemical classes.

JTT-553

  • Compound Description: JTT-553 ([trans-5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl]acetic acid monobenzenesulfonate) is a novel DGAT1 inhibitor. [] It has demonstrated multiple effects, including inhibition of intestinal fat absorption, suppression of adipose fat synthesis, and reduction of food intake in preclinical studies. [, ]
  • Relevance: Both JTT-553 and T863 target DGAT1 for the treatment of obesity and related metabolic disorders. [, , ] They both act by inhibiting triglyceride synthesis, although JTT-553 appears to have additional effects on fat absorption and food intake. The specific structural similarities or differences between the compounds are not detailed in the provided information.

KR-69232

  • Compound Description: KR-69232 (2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid) is a novel DGAT-1 inhibitor synthesized for potential therapeutic use against metabolic disorders. [] Preclinical studies have shown limited intestinal absorption of this compound. []

N-(5-benzyl-4-phenyl-1,3-thiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide (Compound 9)

  • Compound Description: This compound belongs to the N-(substituted heteroaryl)-4-(substituted phenyl)-4-oxobutanamides class of DGAT-1 inhibitors. [] It exhibited potent inhibitory activity against DGAT-1, good enzyme selectivity, and reduced body weight gain and white adipose tissue weight in KKAy mice. []
  • Relevance: Compound 9 and T863 share the same target, DGAT-1, and are both investigated for their potential in treating obesity and metabolic syndrome. [, ] Both compounds demonstrate in vivo efficacy in reducing body weight gain and impacting adipose tissue, suggesting potential similarities in their pharmacological profiles.

Pyrimidinooxazinyl bicyclooctaneacetic acid derivative

  • Compound Description: This compound represents a class of DGAT-1 inhibitors with a pyrimidinooxazine structure linked to a bicyclooctaneacetic acid moiety. [] It shows good potency and selectivity for DGAT-1, favorable pharmacokinetic characteristics, and effectively reduces body weight in mouse and rat models of obesity. []
  • Relevance: This pyrimidinooxazinyl bicyclooctaneacetic acid derivative shares the same target as T863: DGAT-1. [, ] Both compounds are recognized for their potency and selectivity in inhibiting DGAT-1. Furthermore, both compounds demonstrate in vivo efficacy in preclinical models of obesity, indicating similar therapeutic potential.

Azabicyclo[3.1.0]hexane derivatives (specifically compound 6b)

  • Compound Description: This class of compounds, particularly compound 6b, displays DGAT-1 inhibitory activity. [] Compound 6b exhibits good in vitro activity against human DGAT-1, selectivity over DGAT-2, acceptable liver microsomal stability, and reduced plasma triglyceride levels in mice. []
  • Relevance: Similar to T863, the azabicyclo[3.1.0]hexane derivatives, specifically compound 6b, target DGAT-1 for potential therapeutic applications in metabolic disorders. [, ] While their precise structural relationship remains unclear, both compound classes demonstrate promising DGAT-1 inhibitory activity and in vivo efficacy in reducing plasma triglyceride levels.

Oxadiazole amide derivatives

  • Compound Description: This series of compounds was identified through high-throughput screening for DGAT-1 inhibitors. [, ] They represent a novel class of DGAT-1 inhibitors with potential applications in treating obesity and diabetes. [, ]
  • Relevance: Similar to T863, the oxadiazole amide derivatives were explored as potential therapeutics for metabolic disorders by targeting DGAT-1. [, , ] Although structural details about this class remain limited, their shared target and therapeutic direction suggest potential similarities to T863.

4-Amino-2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5-one derivatives

  • Compound Description: This novel chemotype represents a class of potent DGAT-1 inhibitors. [, ] The synthesis of a representative compound, 2-{4-[4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]phenyl}-2-methylpropanamide, is highlighted for its scalability and efficiency. [, ]
  • Relevance: These derivatives, like T863, are designed to inhibit DGAT-1, suggesting structural similarities related to their binding to the enzyme. [, , ] The development of a scalable synthesis for these compounds underscores their potential as therapeutic agents for metabolic disorders, similar to T863.
Overview

T863 is a small molecule compound primarily recognized for its role as an inhibitor of the enzyme diacylglycerol O-acyltransferase 1 (DGAT1). This enzyme is crucial in triglyceride biosynthesis, making T863 a compound of interest in metabolic research and potential therapeutic applications for metabolic disorders. The chemical formula of T863 is C22H26N4O3, and it is classified as a DGAT1 inhibitor based on its mechanism of action and structural characteristics.

Source and Classification

T863 was identified through high-throughput screening of small molecule libraries aimed at finding selective inhibitors of DGAT1. It falls under the classification of small-molecule inhibitors and is specifically noted for its selectivity, as it does not significantly inhibit related enzymes such as acyl-CoA:cholesterol acyltransferase 1 (ACAT1) .

Synthesis Analysis

Methods and Technical Details

The synthesis of T863 involves multi-step organic synthesis techniques. While specific synthetic routes are not detailed in the available literature, compounds of this nature typically undergo processes such as:

  • Formation of key intermediates: This may include the construction of the cyclohexane and benzene moieties.
  • Functional group modifications: Introducing nitrogen functionalities to create the amine groups present in T863.
  • Purification: Techniques such as chromatography are often employed to isolate the final product from reaction mixtures.

The precise synthetic pathway would require further investigation into patent literature or specific synthetic reports.

Molecular Structure Analysis

Structure and Data

The molecular structure of T863 can be represented as follows:

  • Chemical Formula: C22H26N4O3
  • Molecular Weight: Approximately 378.47 g/mol
  • Structural Features:
    • A cyclohexylbenzene moiety that plays a significant role in hydrophobic interactions with DGAT1.
    • Multiple functional groups including amines and carbonyls that facilitate binding through hydrogen bonding with enzyme residues.

The structural data, including bond lengths and angles, can be derived from computational modeling or crystallographic studies, but specific values were not provided in the available resources.

Chemical Reactions Analysis

Reactions and Technical Details

T863 primarily engages in competitive inhibition with DGAT1 by occupying the acyl-CoA binding site. The binding mechanism involves:

  • Hydrophobic interactions: Key residues such as Tyr 390, Ile 386, and Val 407 interact with the cyclohexane and benzene rings of T863.
  • Hydrogen bonding: The primary amine at the C12 position forms hydrogen bonds with carbonyl groups in DGAT1, stabilizing the inhibitor-enzyme complex .

The selectivity of T863 for DGAT1 over ACAT1 is attributed to structural differences in their acyl-CoA binding tunnels, which prevent T863 from effectively binding to ACAT1 .

Mechanism of Action

Process and Data

T863 inhibits DGAT1 by occupying its acyl-CoA binding tunnel, thereby preventing the enzyme from catalyzing the esterification reaction necessary for triglyceride synthesis. The mechanism includes:

  • Binding Affinity: T863 demonstrates a strong affinity for DGAT1 due to its structural compatibility with the enzyme's active site.
  • Competitive Inhibition: By mimicking acyl-CoA, T863 competes for binding sites, effectively reducing the enzyme's activity .

Cryo-electron microscopy studies have provided insights into how T863 interacts with DGAT1 at an atomic level, revealing critical interactions that stabilize the inhibitor within the binding pocket .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Solubility data may vary based on solvent conditions but generally exhibits moderate solubility in organic solvents.

Chemical Properties

  • Stability: Stability under physiological conditions has not been extensively documented but is crucial for therapeutic applications.
  • Reactivity: The presence of multiple functional groups suggests potential reactivity under various chemical conditions.

Relevant data on these properties can be sourced from databases like PubChem or specialized chemical literature .

Applications

Scientific Uses

T863 has significant potential applications in scientific research, particularly in studies related to lipid metabolism and obesity. Its role as a selective DGAT1 inhibitor positions it as a valuable tool for:

  • Investigating metabolic pathways: Understanding triglyceride synthesis and its implications for metabolic diseases.
  • Drug development: Exploring therapeutic avenues for conditions such as obesity, diabetes, and related metabolic disorders.

Research involving T863 continues to expand our understanding of lipid metabolism and may lead to novel therapeutic strategies targeting metabolic diseases.

Properties

CAS Number

701232-20-4

Product Name

T863

IUPAC Name

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25)

InChI Key

FUIYMYNYUHVDPT-UHFFFAOYSA-N

SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C

Solubility

Soluble in DMSO

Synonyms

T863, T 863, T-863; DGAT-3; DGAT3; DGAT 3;

Canonical SMILES

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.